molecular formula C7H14N2O2 B14655607 (NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine

(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine

Cat. No.: B14655607
M. Wt: 158.20 g/mol
InChI Key: FZWHDVKJTJDVRR-CDJQDVQCSA-N
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Description

(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine is a chemical compound characterized by the presence of both hydroxylamine and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine typically involves the reaction of appropriate aldehydes or ketones with hydroxylamine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products have various applications in chemical synthesis and research.

Scientific Research Applications

(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine: Characterized by the presence of both hydroxylamine and oxime groups.

    Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group.

    Oxime derivatives: Compounds containing the oxime functional group.

Uniqueness

This compound is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine

InChI

InChI=1S/C7H14N2O2/c1-3-5-7(9-11)6(4-2)8-10/h10-11H,3-5H2,1-2H3/b8-6+,9-7+

InChI Key

FZWHDVKJTJDVRR-CDJQDVQCSA-N

Isomeric SMILES

CCC/C(=N\O)/C(=N/O)/CC

Canonical SMILES

CCCC(=NO)C(=NO)CC

Origin of Product

United States

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